3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
3-[[4-(4-fluoro-3-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3S/c1-14-10-17(7-8-18(14)22)26-20-19(6-3-9-24-20)30(28,29)25(21(26)27)13-16-5-2-4-15(11-16)12-23/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJPIHLNEAIYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities.
Mode of Action
It is known that compounds with similar structures interact with their targets to induce changes that result in their pharmacological effects.
Biochemical Pathways
It is known that compounds with similar structures can affect various biochemical pathways, leading to their pharmacological effects.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and thus its pharmacological effects.
Biological Activity
The compound 3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties and interactions with various biological targets.
The molecular formula of the compound is , with a molecular weight of 379.4 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to this structure. A significant focus has been on the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: Inhibition Potency Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
The above table summarizes the half-maximal inhibitory concentration (IC50) values for selected derivatives that exhibit significant inhibition of COX enzymes . The lower the IC50 value, the more potent the compound is as an inhibitor.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the pyrido[2,3-e][1,2,4]thiadiazin moiety is particularly noteworthy as it has been linked to enhanced anti-inflammatory effects due to its ability to interact with COX enzymes effectively .
Study on In Vivo Effects
In vivo studies have demonstrated that compounds similar to This compound can significantly reduce edema in animal models when administered prior to inflammatory stimuli .
Mechanistic Insights
Mechanistic studies reveal that these compounds may modulate inflammatory pathways by downregulating pro-inflammatory cytokines and inhibiting nitric oxide synthase (iNOS) expression in macrophages . This dual action not only alleviates inflammation but also presents a potential therapeutic strategy for chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound A : 4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Core : Pyrido[2,3-e][1,2,4]thiadiazin-3-one.
- Substituents : 4-Fluoro-3-methylphenyl at position 3.
- Key Differences : Lacks the benzonitrile-methyl group.
Compound B : 4-((2-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
- Core : Benzo[e][1,2,4]thiadiazin-3-one.
- Substituents : 3-Methoxyphenyl at position 2; benzonitrile-methyl at position 4.
- Key Differences : Benzene-fused thiadiazin core (vs. pyridine-fused in the target) and methoxy vs. fluoro-methyl groups.
- Implications : The benzo core may increase lipophilicity, while methoxy groups alter metabolic stability .
Compound C : 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Core : Pyrido[3,4-d]pyrimidin-4(3H)-one.
- Substituents: Varied groups (e.g., pyrazole, methyl-cyano).
- Key Differences: Pyrimidinone core (vs. thiadiazin) and absence of sulfone groups.
Physicochemical and Bioactivity Comparisons
Key Observations:
Bioactivity: The target compound’s benzonitrile group may enhance kinase binding (similar to ZINC00027361, a GSK3 inhibitor with nitrile motifs) .
Solubility : The target compound’s nitrile and sulfone groups improve aqueous solubility compared to Compound A but may reduce cell permeability.
Metabolic Stability : Compound B’s methoxy group is susceptible to demethylation, whereas the target’s fluoro-methyl group offers metabolic resistance .
Computational Similarity Analysis
- Tanimoto Coefficient: The target compound shares >60% similarity with Compound B (common nitrile and thiadiazin motifs) but <40% with pyrido-pyrimidinones (Compound C) due to core differences .
- Docking Studies: Molecular dynamics simulations suggest the target’s benzonitrile group forms stable hydrogen bonds with kinase ATP-binding pockets, analogous to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
